4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-7-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN6/c1-10-6-19-16(20-7-10)23-4-2-11(3-5-23)24-8-12(18)13-14(17)21-9-22-15(13)24/h6-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRFXXBYPZPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)N3C=C(C4=C3N=CN=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122372 | |
| Record name | 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236285-22-5 | |
| Record name | 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236285-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest due to its potential as a kinase inhibitor, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells . This mechanism is critical in the treatment of various cell proliferative disorders, including cancers.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of related pyrrolo[2,3-d]pyrimidine derivatives against several cancer cell lines. For instance, compounds derived from this class exhibited significant activity against mammary gland cancer (MCF-7), with IC50 values indicating potent cytotoxicity. One study reported that certain derivatives showed IC50 values ranging from 29 to 59 µM, with some compounds demonstrating enhanced potency comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
Comparative Efficacy Table
| Compound | Cell Line | IC50 (µM) | Target Kinases |
|---|---|---|---|
| 5k | MCF-7 | 40 | EGFR, Her2, VEGFR2, CDK2 |
| 5e | MCF-7 | 29 | Not specified |
| 5h | MCF-7 | 59 | Not specified |
Case Studies
- Cytotoxicity Study : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their cytotoxic effects using the MTT assay. Among these, compound 5k was noted for its ability to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This suggests a robust mechanism for inducing cell death in cancer cells .
- Kinase Inhibition Profile : Another investigation into the kinase inhibition profile revealed that compound 5k exhibited significant inhibitory activity against multiple kinases involved in cancer progression. The binding interactions were similar to those observed with sunitinib, highlighting its potential as a multi-targeted kinase inhibitor .
Pharmacological Implications
The ability of 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to selectively inhibit CDK4/6 positions it as a promising candidate for developing therapies aimed at treating various malignancies. Its pharmacological profile indicates potential for use in combination therapies alongside existing anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolo[2,3-d]pyrimidine derivatives and their key characteristics:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Halogenation: The 4-chloro and 5-fluoro substituents in the target compound are critical for metabolic stability. Fluorine at position 5 reduces susceptibility to oxidative metabolism, as seen in HCV inhibitors . 7-Position Modifications: Bulky groups at position 7, such as the piperidinyl-pyrimidinyl moiety in the target compound, may improve target engagement compared to aryl or methyl substituents. For example, ribofuranosyl derivatives exhibit potent antiviral activity due to enhanced solubility and enzyme recognition .
Synthetic Accessibility :
- Compounds with aryl or heteroaryl groups at position 7 (e.g., m-tolyl, 4-methoxyphenyl) are synthesized via nucleophilic substitution or cross-coupling reactions, often with yields below 50% . In contrast, the target compound’s piperidinyl-pyrimidinyl group likely requires multi-step functionalization, which may reduce overall yield but improve specificity.
Pharmacokinetic Properties: The 2'-C-methylribofuranosyl analog () demonstrates improved oral bioavailability over 2'-C-methyladenosine, highlighting the role of sugar moieties in absorption. The target compound’s piperidine ring may similarly enhance solubility through hydrogen bonding.
Enzymatic Stability: Fluorine substitution at position 5 (as in the target compound and derivatives) confers resistance to adenosine deaminase, a common metabolic challenge for nucleoside analogs .
Research Findings and Data Tables
Table 2: Enzymatic Stability of Select Derivatives
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Chlorination/Fluorination : Selective halogenation at the 4- and 5-positions using POCl₃ (for chloro) and DAST (diethylaminosulfur trifluoride) for fluorine substitution.
- Piperidine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 5-methylpyrimidin-2-yl-piperidine moiety .
- Yield Optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) improves coupling efficiency. Solvent choice (DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity .
Q. How can researchers validate the structural integrity of this compound, particularly distinguishing between regioisomers?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR can confirm substitution patterns. For example, the 5-fluoro group causes distinct deshielding in ¹³C NMR (~160 ppm for C-F), while NOESY can resolve piperidine-pyrrolo ring spatial arrangements .
- Mass Spectrometry : HRMS (High-Resolution MS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆ClF₂N₇: 396.09) .
Q. What purification strategies are effective for removing byproducts like dehalogenated intermediates?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) to separate halogenated vs. non-halogenated species.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities. Purity >95% is achievable with these methods .
Advanced Research Questions
Q. How does the 5-methylpyrimidin-2-yl-piperidine substituent influence kinase inhibitory activity compared to analogs (e.g., 5-ethyl or morpholine derivatives)?
- Methodological Answer :
- SAR Studies : The 5-methylpyrimidinyl group enhances ATP-binding pocket affinity in kinases (e.g., JAK2 or EGFR) due to π-π stacking with aromatic residues. Replacements like morpholine reduce hydrophobicity, lowering IC₅₀ values by ~10-fold .
- Docking Simulations : Use AutoDock Vina to model interactions. The methyl group on pyrimidine improves van der Waals contacts with Val 848 in EGFR .
Q. What experimental approaches resolve contradictions in cellular toxicity data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability may explain poor in vivo performance.
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO dosing in rodent models. Structural modifications (e.g., PEGylation) can enhance solubility and retention .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR Modeling : Train models on logBB values of similar pyrrolo-pyrimidines. Key descriptors include topological polar surface area (<70 Ų) and ClogP (2–4) .
- MD Simulations : Simulate BBB permeability using CHARMM force fields. The piperidine moiety’s basicity (pKa ~8.5) may facilitate passive diffusion via protonation .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Methodological Answer :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits (>400 kinases tested).
- Selectivity Optimization : Introduce steric hindrance (e.g., bulkier substituents at C7) or hydrogen-bond donors to exploit unique ATP-binding pocket features in target kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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